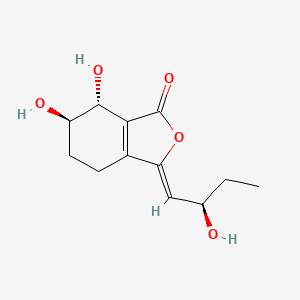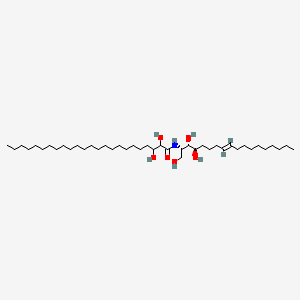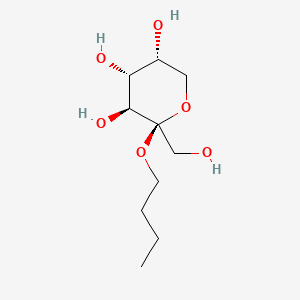
5-Fluoro-MN-24
Vue d'ensemble
Description
Il s'agit d'un dérivé du NNEI (N-1-naphtyl-1-pentyl-1H-indole-3-carboxamide) avec un atome de fluor ajouté au carbone terminal de la chaîne pentyle . Cette modification augmente généralement l'affinité du composé pour les récepteurs cannabinoïdes . Les cannabinoïdes synthétiques comme le 5-fluoro NNEI sont souvent utilisés dans la recherche et les applications médico-légales .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-fluoro NNEI implique l'introduction d'un atome de fluor au carbone terminal de la chaîne pentyle du NNEI. La voie de synthèse générale comprend:
Matière de départ: NNEI (N-1-naphtyl-1-pentyl-1H-indole-3-carboxamide).
Méthodes de production industrielle
Les méthodes de production industrielle du 5-fluoro NNEI ne sont pas bien documentées dans le domaine public. L'approche générale impliquerait de mettre à l'échelle le processus de synthèse en laboratoire, en assurant une manipulation adéquate des agents fluorants et en maintenant des mesures de contrôle qualité strictes pour obtenir une pureté et un rendement élevés.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-fluoro NNEI subit plusieurs types de réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour former divers métabolites.
Réduction: Les réactions de réduction peuvent modifier le cycle indole ou d'autres groupes fonctionnels.
Substitution: L'atome de fluor peut être substitué par d'autres halogènes ou groupes fonctionnels dans des conditions spécifiques.
Réactifs et conditions courants
Oxydation: Les oxydants courants incluent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction: Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont utilisés.
Substitution: Les réactions d'échange d'halogène peuvent être effectuées en utilisant des réactifs comme l'iodure de sodium (NaI) dans l'acétone.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits ou substitués du 5-fluoro NNEI. Ces produits peuvent être analysés en utilisant des techniques telles que la chromatographie liquide-spectrométrie de masse (CL-SM) et la spectroscopie de résonance magnétique nucléaire (RMN) .
4. Applications de la recherche scientifique
Le 5-fluoro NNEI a plusieurs applications de recherche scientifique:
5. Mécanisme d'action
Le 5-fluoro NNEI exerce ses effets en se liant aux récepteurs cannabinoïdes (CB1 et CB2) dans le corps. L'atome de fluor améliore son affinité pour ces récepteurs, ce qui conduit à des effets plus puissants par rapport aux analogues non fluorés . Lorsqu'il se lie, il imite l'action des cannabinoïdes naturels, affectant la libération de neurotransmetteurs et conduisant à divers effets physiologiques et psychoactifs .
Applications De Recherche Scientifique
5-fluoro NNEI has several scientific research applications:
Mécanisme D'action
5-fluoro NNEI exerts its effects by binding to cannabinoid receptors (CB1 and CB2) in the body. The fluorine atom enhances its affinity for these receptors, leading to more potent effects compared to non-fluorinated analogs . Upon binding, it mimics the action of natural cannabinoids, affecting neurotransmitter release and leading to various physiological and psychoactive effects .
Comparaison Avec Des Composés Similaires
Composés similaires
NNEI: Le composé parent sans l'atome de fluor.
JWH 018: Un autre cannabinoïde synthétique avec une structure similaire mais des groupes fonctionnels différents.
5-fluoro JWH 018: Un analogue fluoré du JWH 018.
Unicité
Le 5-fluoro NNEI est unique en raison de la présence de l'atome de fluor au carbone terminal de la chaîne pentyle. Cette modification augmente son affinité de liaison pour les récepteurs cannabinoïdes, ce qui le rend plus puissant que son homologue non fluoré . De plus, l'atome de fluor peut influencer la stabilité métabolique et le profil de toxicité du composé .
Propriétés
IUPAC Name |
1-(5-fluoropentyl)-N-naphthalen-1-ylindole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O/c25-15-6-1-7-16-27-17-21(20-12-4-5-14-23(20)27)24(28)26-22-13-8-10-18-9-2-3-11-19(18)22/h2-5,8-14,17H,1,6-7,15-16H2,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKVOBZLMBHFKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CN(C4=CC=CC=C43)CCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901032710 | |
| Record name | 5F-NNE1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901032710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445580-60-8 | |
| Record name | 1-(5-Fluoropentyl)-N-1-naphthalenyl-1H-indole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1445580-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-MN-24 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445580608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5F-NNE1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901032710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-FLUORO-MN-24 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T22QDP4D9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![22,28,34,39-tetratert-butyl-3,6,9,12,15,18-hexaoxahexacyclo[18.15.7.126,30.137,41.02,32.019,24]tetratetraconta-1,19,21,23,26(44),27,29,32,34,37,39,41(43)-dodecaene-43,44-diol](/img/structure/B592838.png)




![Cyclopenta[b]thiopyran-4-ol, octahydro-, 1,1-dioxide, (4-alpha-,4a-alpha-,7a-ba-)- (9CI)](/img/new.no-structure.jpg)



